BenchChemオンラインストアへようこそ!

Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate

Drug-likeness ADME prediction Physicochemical profiling

Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate (CAS 15641-27-7, MF: C₁₂H₁₃N₃O₂, MW: 231.25 g/mol) belongs to the indole-3-carbaldehyde semicarbazone class—compounds formed by condensation of indole-3-carboxaldehyde with a substituted hydrazine. The indole scaffold is a privileged pharmacophore in antimicrobial, anticancer, and anti-inflammatory drug discovery, while the hydrazone (–CH=N–NH–) linkage confers both structural rigidity and metal-chelating potential.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 15641-27-7
Cat. No. B106888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate
CAS15641-27-7
SynonymsETHYL 2-((1H-INDOL-3-YL)METHYLENE)HYDRAZINECARBOXYLATE
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC(=O)NN=CC1=CNC2=CC=CC=C21
InChIInChI=1S/C12H13N3O2/c1-2-17-12(16)15-14-8-9-7-13-11-6-4-3-5-10(9)11/h3-8,13H,2H2,1H3,(H,15,16)
InChIKeyVBGDKFQXGPPXFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate (CAS 15641-27-7): Indole-Semicarbazone Core for Antimicrobial and Anticancer Screening Libraries


Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate (CAS 15641-27-7, MF: C₁₂H₁₃N₃O₂, MW: 231.25 g/mol) belongs to the indole-3-carbaldehyde semicarbazone class—compounds formed by condensation of indole-3-carboxaldehyde with a substituted hydrazine [1]. The indole scaffold is a privileged pharmacophore in antimicrobial, anticancer, and anti-inflammatory drug discovery, while the hydrazone (–CH=N–NH–) linkage confers both structural rigidity and metal-chelating potential [2]. This specific derivative features an ethyl carbazate ester terminus, distinguishing it from the corresponding methyl ester (CAS 88692-99-3), tert-butyl carbamate (CAS 57699-52-2), and unsubstituted carboxamide (CAS 7356-95-8) analogs within the same chemotype family .

Why Indole-3-carbaldehyde Carbazate Esters Cannot Be Swapped Blindly: Substituent-Dependent Differences in Lipophilicity, Conformational Population, and Bioactivity


Within the indole-3-carbaldehyde hydrazinecarboxylate family, the ester/amide terminus (ethyl, methyl, tert-butyl, or unsubstituted carboxamide) is not a passive spectator. Computational DFT studies on homologous semicarbazones reveal that conformational populations—specifically the cisE vs. transE isomeric equilibrium—are sensitive to the electronic character of the terminal substituent, with dipole moment differences of up to 3.8 D between closely related analogs affecting both solution-state geometry and target binding [1]. In the hydrazide–hydrazone series, replacing a methyl substituent with trifluoromethyl or para-chlorophenyl altered cytotoxicity by >170-fold against MCF-7 cells, demonstrating that even single-atom changes at the hydrazine terminus produce non-linear activity cliffs rather than gradual SAR trends [2]. Consequently, procurement decisions that treat the ethyl carbazate as interchangeable with methyl or tert-butyl analogs risk entering screening cascades with a compound whose solubility, metabolic stability, and target engagement profile diverge substantially from class averages.

Quantitative Differentiation Evidence for Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate vs. Its Closest Analogs


Predicted Lipophilicity and Aqueous Solubility Differentiate the Ethyl Ester from Methyl and tert-Butyl Analogs

Computational and predicted physicochemical data indicate that the ethyl ester terminus of Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate provides an intermediate lipophilicity profile relative to the more polar methyl ester (CAS 88692-99-3, MW 217.22) and the more lipophilic tert-butyl carbamate (CAS 57699-52-2, MW 259.31). Predicted aqueous solubility for the target compound is 25.4 µg/mL (~110 µM), and predicted density is 1.24 ± 0.1 g/cm³ [1]. The methyl ester analog has a predicted density of 1.27 g/cm³ , while the tert-butyl analog has a significantly higher molecular volume and calculated logP, consistent with reduced aqueous solubility and enhanced membrane permeability [2]. These differences are material for assay design: the ethyl ester balances solubility sufficient for in vitro MIC determination in aqueous media against adequate passive membrane permeability for intracellular target access—a trade-off that may be suboptimal at either extreme of the homologous series.

Drug-likeness ADME prediction Physicochemical profiling

Antibacterial Activity of the Indole-3-carbaldehyde Semicarbazone Chemotype Against Gram-Positive Pathogens Establishes a Baseline MIC Range

Carrasco et al. (2020) reported in vitro antibacterial MIC values for four 5-substituted indole-3-carbaldehyde semicarbazone derivatives (carboxamide series). Compounds 1 (5-bromo, unsubstituted carboxamide) and 2 (5-chloro, unsubstituted carboxamide) exhibited MIC values of 100 µg/mL and 150 µg/mL against Staphylococcus aureus, and 100 µg/mL and 150 µg/mL against Bacillus subtilis, respectively [1]. Compounds 3 (5-methoxy) and 4 (4-nitro) were less active. The target compound (ethyl carbazate, unsubstituted at indole C5) has not been directly measured in this assay; however, its core scaffold is identical to the baseline compound (indole-3-carbaldehyde semicarbazone, NSC 49095, CAS 7356-95-8). The ethyl ester substitution at the carbazate terminus replaces the primary amide –NH₂ with an –OCH₂CH₃ group, which eliminates one H-bond donor while introducing steric bulk—a modification expected to alter both antimicrobial potency and spectrum relative to the primary carboxamide baseline [1].

Antibacterial screening Gram-positive pathogens MIC determination

Cytotoxic Activity of Indolyl Hydrazide–Hydrazones Demonstrates That Terminal Substituent Identity Drives >100-Fold Differences in Cancer Cell Line Potency

Sundaree et al. (2016) evaluated 22 indolyl hydrazide–hydrazone derivatives (general formula: N′-((1-(substituted)-1H-indol-3-yl)methylene)hydrazides) against prostate (PC3, DU145, LnCaP), breast (MCF-7, MDA-MB-231), and pancreatic (PaCa2) cancer cell lines via MTT assay [1]. Key SAR findings: compound 18c (unsubstituted phenyl hydrazide) showed IC₅₀ = 73.22 µM against MCF-7; introduction of a para-chloro substituent (18d) improved potency to IC₅₀ = 0.42 µM—a 173-fold increase; compound 18j (3,4,5-trimethoxyphenyl) achieved IC₅₀ = 0.87 µM against MCF-7 with 83-fold selectivity over the parent. Alkyl-substituted hydrazides 18a (methyl) and 18b (trifluoromethyl) showed IC₅₀ values of 0.97 µM and 0.99 µM against PaCa2 and MCF-7, respectively. The target compound (ethyl carbazate) was not included in this panel, but the data establish that terminal substituent identity—alkyl vs. aryl vs. substituted aryl—on the hydrazine/hydrazide nitrogen is the dominant driver of cytotoxic potency within this chemotype, with effects exceeding two orders of magnitude [1].

Anticancer screening MTT cytotoxicity Structure-activity relationship

DFT-Computed Conformational Preference (cisE Dominance) and Dipole Moment as Predictors of Differential Target Binding

DFT calculations (B3LYP/6-311++G(d,p) level) on the carboxamide series (compounds 1–4 from Carrasco et al., 2020) established that the most stable conformer in gas phase, DMSO, and acetone is the cisE isomer, with conformational populations exceeding 97% [1]. Dipole moments ranged from 5.0 D (compound 3, 5-methoxy) to 9.8 D (compound 4, 4-nitro) in the gas phase, with systematic increases in polar solvents (e.g., compound 4: 13.9 D in DMSO). The ethyl carbazate target compound differs from the carboxamide series by replacement of the terminal –NH₂ with –OCH₂CH₃, affecting both hydrogen-bonding capacity (donor count reduced from 2 to 1) and the electron density distribution at the hydrazone terminus—parameters that computational models show directly influence the cisE/transE equilibrium position and molecular dipole [1]. This has implications for differential recognition by biological targets (enzymes, receptors) that are sensitive to the spatial orientation and electrostatic profile of the hydrazone terminus.

DFT calculations Conformational analysis Molecular dipole moment

Synthetic Tractability and Purity Profile: Ethyl Carbazate Condensation Offers a High-Yielding, Stereoselective Route to the (E)-Hydrazone

The synthesis of Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate proceeds via acid-catalyzed condensation of indole-3-carboxaldehyde with ethyl hydrazinecarboxylate (ethyl carbazate, CAS 4114-31-2) [1]. This reaction is stereoselective, yielding predominantly the thermodynamically favored (E)-hydrazone isomer . Commercially, the compound is available at ≥98% purity from multiple vendors including A&J Pharmtech and Leyan, with the (E)-isomer configuration confirmed by IUPAC naming conventions: ethyl N-[(E)-1H-indol-3-ylmethylideneamino]carbamate . In contrast, the methyl ester analog (CAS 88692-99-3) and tert-butyl analog (CAS 57699-52-2) are less widely stocked, with the tert-butyl variant primarily listed as a specialty intermediate for Boc-protection/deprotection strategies rather than as a screening-ready compound. This difference in commercial availability and defined isomeric purity gives the ethyl ester a practical advantage for laboratories seeking a single, well-characterized isomeric form without the need for post-synthetic isomer separation.

Organic synthesis Hydrazone formation Stereoselectivity

Patent Literature Identifies Indole-3-carbaldehyde Hydrazinecarboxylates as Privileged Intermediates for Bioconjugate and Angiogenesis Inhibitor Synthesis

US Patent 9,833,515 (Redwood Bioscience, 2017) discloses hydrazinyl-indole compounds—including ethyl carbazate derivatives—as key intermediates for producing polypeptide-drug conjugates via site-specific bioconjugation chemistry [1]. Separately, WO 2002/022576 (2001) claims 3-substituted indole carbohydrazides, encompassing the ethyl carbazate subclass, as cell proliferation and angiogenesis inhibitors, with the hydrazinecarboxylate ester serving as a metabolic soft spot that can be tuned for pharmacokinetic optimization [2]. These patent filings establish that the ethyl carbazate is not merely a screening curiosity but a strategically positioned intermediate in two distinct therapeutic modality pipelines: targeted bioconjugates and anti-angiogenic small molecules. The methyl and tert-butyl analogs are not prominently featured in either patent family, suggesting that the ethyl ester's combination of reactivity (for hydrazone exchange/bioconjugation) and stability (vs. the more labile methyl ester) may represent a practical optimum for these applications.

Patent analysis Bioconjugation Angiogenesis inhibition

Recommended Application Scenarios for Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate Based on Quantitative Differentiation Evidence


Antimicrobial Susceptibility Screening Against Gram-Positive Bacterial Panels

Procure this compound as a novel terminal-group variant for MIC determination against Staphylococcus aureus and Bacillus subtilis, using the Carrasco et al. (2020) carboxamide series (MIC range 100–150 µg/mL) as the baseline comparator [1]. The ethyl carbazate terminus (–COOEt) eliminates one H-bond donor relative to the carboxamide, which may alter outer membrane penetration in Gram-negative species. Recommend broth microdilution at 100–0.78 µg/mL serial dilution, 37°C, 24 h, with tetracycline as positive control.

Expanding the Indole-Hydrazone Anticancer SAR Landscape via a Novel Ester Quadrant

The Sundaree et al. (2016) panel demonstrated that terminal substituent identity drives >170-fold differences in MCF-7 IC₅₀ (range: 0.42 µM to 73.22 µM) [2]. The ethyl carbazate represents an unexplored ester quadrant of SAR space. Test at 0.01–100 µM in MTT assays against MCF-7, MDA-MB-231, PC3, and PaCa2 cell lines (48 h exposure), with the unsubstituted carboxamide (NSC 49095) as the baseline comparator. Positive data would establish the carbazate ester as a novel potency handle for lead optimization.

Bioconjugation Handle for Site-Specific Antibody-Drug Conjugate (ADC) Linker Chemistry

As disclosed in US Patent 9,833,515 [3], hydrazinyl-indole ethyl carbazates serve as intermediates for polypeptide conjugates. The ethyl ester provides a balance of hydrolytic stability (longer shelf life than methyl ester) and reactive accessibility for hydrazone exchange chemistry (vs. the sterically hindered tert-butyl carbamate). Use this compound as a model substrate for optimizing bioconjugation conditions (pH 4.5–6.0 acetate buffer, 25–37°C, 2–24 h) prior to scale-up with more costly functionalized analogs.

DFT Benchmarking and Prospective Conformational Analysis of Carbazate vs. Carboxamide Hydrazones

The Carrasco et al. (2020) DFT dataset (B3LYP/6-311++G(d,p); dipole moments 5.0–9.8 D; cisE populations 97–99.5%) [1] provides a computational benchmark for the carboxamide series. The ethyl carbazate analog, by replacing the terminal –NH₂ with –OCH₂CH₃, alters the electron density distribution and H-bonding capacity at the hydrazone terminus. Computational chemistry groups should perform de novo geometry optimization at the same level of theory, predict the cisE/transE equilibrium and dipole moment, and validate by 2D NOESY NMR in acetone-d₆. This establishes a predictive model for carbazate-ester-containing indole hydrazones applicable to drug design.

Quote Request

Request a Quote for Ethyl 2-((1H-indol-3-YL)methylene)hydrazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.